4-Chlorodibenzothiophene

Beschreibung

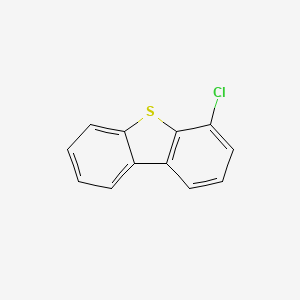

4-Chlorodibenzothiophene is a heterocyclic aromatic compound consisting of a dibenzothiophene core (a fused benzene-thiophene-benzene system) with a chlorine atom substituted at the 4-position. This modification introduces distinct electronic and steric properties, influencing its reactivity, solubility, and applications in organic synthesis, materials science, and pharmaceuticals.

Eigenschaften

Molekularformel |

C12H7ClS |

|---|---|

Molekulargewicht |

218.70 g/mol |

IUPAC-Name |

4-chlorodibenzothiophene |

InChI |

InChI=1S/C12H7ClS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H |

InChI-Schlüssel |

HGRZBGFNEVHNDV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Chlorodibenzothiophene can be synthesized through several methods. One common approach involves the reaction of biphenyl with sulfur dichloride in the presence of aluminum chloride. This method results in the formation of the thiophene ring with a chlorine substituent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Chlordibenzothiophen unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Persäuren und andere Oxidationsmittel.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Nukleophile wie Amine, Thiole oder Alkoxide.

Wichtige gebildete Produkte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiol- oder Sulfidderivate.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

4-Chlordibenzothiophen hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

Der Wirkmechanismus von 4-Chlordibenzothiophen beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an bestimmte Enzyme oder Rezeptoren binden und so zu Veränderungen ihrer Aktivität und nachfolgenden biologischen Wirkungen führen. Beispielsweise kann es die Aktivität von Enzymen hemmen, die an der Zellproliferation beteiligt sind, was zu krebshemmenden Wirkungen führt .

Ähnliche Verbindungen:

Dibenzothiophen: Ähnliche Struktur, aber ohne den Chlorsubstituenten.

2,3,7,8-Tetrachlordibenzothiophen: Enthält mehrere Chloratome

Wirkmechanismus

The mechanism of action of 4-Chlorodibenzothiophene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparison with 4-Iododibenzothiophene

The iodine-substituted analog, 4-Iododibenzothiophene (CAS 132034-89-0), shares the dibenzothiophene backbone but differs in halogen size and electronegativity. Key comparative data are summarized below:

Key Findings :

Comparison with Chlorinated Benzyl Derivatives

- Structure : X-ray studies of 4-Chlorobenzyl Chloride confirm bond angles and crystallographic parameters consistent with Zeeman quadrupole spectroscopy data, highlighting predictable geometric distortions due to chlorine substitution .

- Reactivity : The benzylic chloride group in 4-Chlorobenzyl Chloride facilitates nucleophilic substitution, contrasting with the aromatic chlorine in this compound, which participates in electrophilic reactions or acts as a directing group.

Functionalized Derivatives and Complexes

Compounds like 4-{2-[2-(4-Chlorobenzylidene)hydrazinyl-Idene]-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl}-3-phenylsydnone (C₁₈H₁₃ClN₆O₂S) demonstrate the versatility of chlorinated aromatics in forming hybrid structures with thiadiazine and sydnone moieties .

Research Implications and Industrial Relevance

- Material Science : Halogenated dibenzothiophenes are explored for optoelectronic applications. The smaller chlorine atom may reduce steric hindrance in polymer matrices compared to iodine, favoring device integration.

- Pharmaceuticals : Iodine’s polarizability enhances binding affinity in drug candidates, whereas chlorine’s electronegativity may improve metabolic stability.

Biologische Aktivität

4-Chlorodibenzothiophene (4-Cl-DBT) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with 4-Cl-DBT, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its dibenzothiophene core with a chlorine substituent at the fourth position. Its molecular formula is C12H9ClS, and it exhibits unique properties that contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 4-Cl-DBT and its derivatives. For instance, a synthesized analogue showed moderate antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The results indicated significant inhibition percentages at concentrations of 50 µg/mL, which were comparable to standard antibiotics .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Inhibition (%) | Concentration (µg/mL) |

|---|---|---|---|

| 4-Cl-DBT | Staphylococcus aureus | 80.69 | 50 |

| 4-Cl-DBT | Klebsiella pneumoniae | 79.46 | 50 |

| Control | Ciprofloxacin | 99.2 | - |

Anticancer Activity

The anticancer properties of 4-Cl-DBT have been investigated through various in vitro studies. One study reported that derivatives of this compound exhibited significant cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The mechanism of action involves inducing apoptosis and inhibiting cell proliferation.

Case Study: Apoptosis Induction

In a notable case study, a derivative of 4-Cl-DBT was shown to induce apoptosis in MDA-MB-231 cells, with a substantial increase in annexin V-FITC positive cells indicating late apoptosis. The percentage of apoptotic cells increased from 0.18% to 22.04% when treated with the compound .

Table 2: Anticancer Activity Assessment

| Compound | Cell Line | % Apoptosis Induction | IC50 (µM) |

|---|---|---|---|

| 4-Cl-DBT Derivative | MDA-MB-231 | 22.04 | - |

| Control | - | - | - |

Mechanistic Studies

Mechanistic studies involving molecular docking have provided insights into the binding interactions between 4-Cl-DBT derivatives and target proteins such as carbonic anhydrases (CAs). One study demonstrated that certain derivatives exhibited excellent enzyme inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM, indicating selectivity over CA II .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Research has shown that modifications in the chemical structure can significantly influence both antimicrobial and anticancer activities.

Table 3: Structure-Activity Relationship Insights

| Substitution | Activity Type | Observations |

|---|---|---|

| Chlorine at position 4 | Antimicrobial | Moderate activity against bacteria |

| Oxadiazole linkage | Anticancer | Enhanced cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.